N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-19-11(12-4-5-13(15)21-12)7-16-14(18)9-6-10(20-17-9)8-2-3-8/h4-6,8,11H,2-3,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLQQYLYWOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine under acidic conditions to form the intermediate amide. This intermediate is then reacted with cyclopropylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the chlorine atom can result in various thiophene derivatives .
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(5-chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one:
5-chlorothiophene-2-carboxylic acid: A simpler compound that serves as a precursor in the synthesis of more complex thiophene derivatives.
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈ClN₃O₂S
- Molecular Weight : 345.84 g/mol
The compound features a chlorothiophene ring and an oxazole carboxamide group, which are critical for its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, thus influencing various physiological processes.
- Cell Proliferation : Preliminary studies suggest that it may affect cell proliferation in cancer cell lines.
Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated significant cytotoxicity against human tumor cells, particularly in colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.6 | Topoisomerase I inhibition |
| HeLa | 12.3 | Cell cycle arrest |
This data suggests that the compound may serve as a potential lead for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiophene and oxazole rings significantly influence biological activity. For example:
- Substituting the cyclopropyl group with larger aliphatic chains increased antiproliferative potency.
- The presence of the chlorine atom on the thiophene ring appears to enhance enzyme inhibition.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives, including our compound, and assessed their biological activities. The findings highlighted:
- Enhanced activity against specific cancer types.
- Favorable pharmacokinetic profiles in preliminary animal models.
Q & A
Basic: What are the key synthetic pathways for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the thiophene core. For analogous compounds, 5-chlorothiophene derivatives are synthesized via electrophilic substitution or cross-coupling reactions .
- Step 2 : Functionalization of the oxazole ring. Cyclopropane groups are introduced through nucleophilic substitution or cycloaddition reactions, often using cyclopropyl Grignard reagents .
- Step 3 : Amide coupling. Carboxamide formation is achieved using activating agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .
Key Reagents : Acetic anhydride (for acetylation), sodium hydroxide/potassium carbonate (for pH control), and anhydrous solvents for moisture-sensitive steps .
Basic: How is the compound characterized for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxyethyl group at δ 3.3–3.5 ppm, cyclopropyl protons as multiplet at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 5 ppm) .
- X-ray Crystallography : For crystalline derivatives, bond angles and spatial arrangements are validated .
Basic: What are the solubility and stability considerations for this compound?
- Solubility : Poor aqueous solubility is common; DMSO or ethanol/water mixtures (≥30% organic phase) are recommended for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C under nitrogen to prevent oxidation of the thiophene and oxazole rings .
Advanced: How can reaction yields be optimized during the cyclopropane introduction step?
- Catalyst Screening : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions; optimize ligand-to-metal ratios (e.g., 2:1 for Pd catalysts) .
- Temperature Control : Maintain –10°C to 0°C during Grignard reagent addition to prevent side reactions .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) improves purity to >95% .
Advanced: How to resolve overlapping signals in ¹H NMR spectra for structural confirmation?
- 2D NMR Techniques : Use HSQC or COSY to differentiate protons in crowded regions (e.g., cyclopropyl vs. methoxyethyl groups) .
- Solvent Variation : Switch from CDCl₃ to DMSO-d₆ to enhance resolution of exchangeable protons (e.g., NH in carboxamide) .
- Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and simplify splitting patterns .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
- Co-solvent Systems : Use 10% Cremophor EL in saline for intravenous administration .
- Prodrug Design : Introduce phosphate or ester groups at the methoxyethyl moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release .
Advanced: How to address instability during long-term storage?
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to protect against hydrolysis .
- Inert Atmosphere : Store in amber vials under argon with molecular sieves (3 Å) to control moisture .
- Stability-Indicating Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
Advanced: What analytical methods validate purity for publication-ready data?
- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm; ≥99% purity required for biological assays .
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) values must match theoretical calculations within ±0.4% .
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with MRM (multiple reaction monitoring) .
Advanced: How to mitigate byproduct formation during amide coupling?
- Activating Agent Optimization : Replace EDCI with HATU for sterically hindered amines, reducing racemization .
- Low-Temperature Coupling : Conduct reactions at 0–4°C to suppress side reactions .
- Workup Protocol : Quench with 1 M HCl to remove excess reagents before extraction .
Advanced: What computational methods predict interactions with biological targets?
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Corporate Hammett constants for substituents (e.g., Cl, cyclopropyl) to predict activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
